![molecular formula C19H24Cl2O B14624781 1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene CAS No. 57054-02-1](/img/structure/B14624781.png)
1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene is a complex organic compound characterized by its unique molecular structure. This compound contains a benzene ring substituted with an ethyl group and an ether linkage to a chlorinated nonatriene chain. The presence of multiple double bonds and chlorine atoms makes it a compound of interest in various chemical and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Nonatriene Chain: The nonatriene chain can be synthesized through a series of aldol condensations and subsequent chlorination reactions.
Etherification: The chlorinated nonatriene chain is then reacted with 4-ethylphenol under basic conditions to form the ether linkage.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in a saturated compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .
Wissenschaftliche Forschungsanwendungen
1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules that can interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets. For example, its chlorinated nonatriene chain can interact with hydrophobic pockets in proteins, leading to changes in protein conformation and function .
Vergleich Mit ähnlichen Verbindungen
1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene can be compared with similar compounds such as:
1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-propylbenzene: Contains a propyl group, which affects its solubility and reactivity.
1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-isopropylbenzene: The isopropyl group introduces steric hindrance, influencing the compound’s interactions with other molecules.
Eigenschaften
CAS-Nummer |
57054-02-1 |
|---|---|
Molekularformel |
C19H24Cl2O |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
1-(9,9-dichloro-3,7-dimethylnona-2,6,8-trienoxy)-4-ethylbenzene |
InChI |
InChI=1S/C19H24Cl2O/c1-4-17-8-10-18(11-9-17)22-13-12-15(2)6-5-7-16(3)14-19(20)21/h7-12,14H,4-6,13H2,1-3H3 |
InChI-Schlüssel |
FZPAXBDFJHTPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC=C(C)CCC=C(C)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


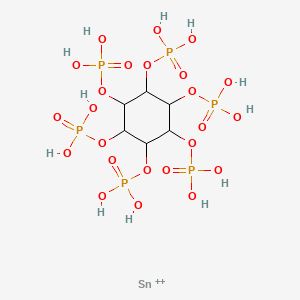


![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)


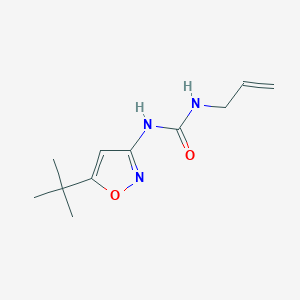
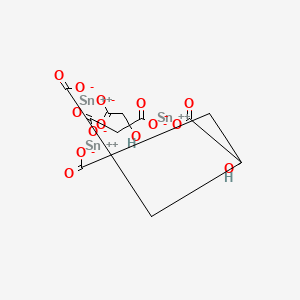
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
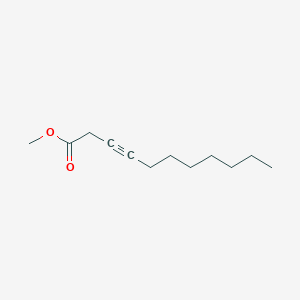
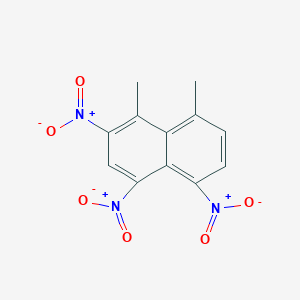
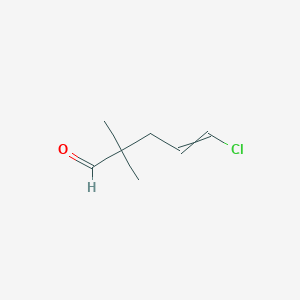
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

